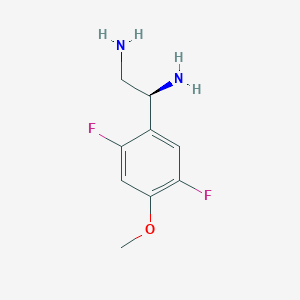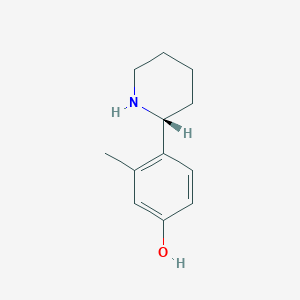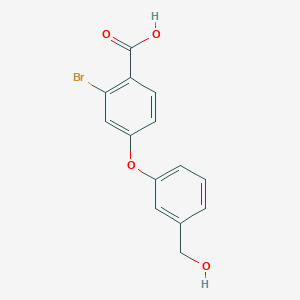![molecular formula C14H17N3 B12967386 5-Benzyl-1-methyl-4,5,6,7-tetrahydroimidazo[4,5-c]pyridine](/img/structure/B12967386.png)
5-Benzyl-1-methyl-4,5,6,7-tetrahydroimidazo[4,5-c]pyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Benzyl-1-methyl-4,5,6,7-tetrahydroimidazo[4,5-c]pyridine is a heterocyclic compound that has garnered interest due to its potential applications in medicinal chemistry. This compound features a fused imidazo-pyridine ring system, which is known for its biological activity and potential therapeutic benefits.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-Benzyl-1-methyl-4,5,6,7-tetrahydroimidazo[4,5-c]pyridine can be achieved through various synthetic routes. One common method involves the Pictet-Spengler reaction, where histamine hydrochloride reacts with paraformaldehyde to form the tetrahydroimidazo[4,5-c]pyridine core . This reaction typically occurs under mild conditions and can be further modified to introduce the benzyl and methyl groups.
Industrial Production Methods
Industrial production of this compound may involve optimizing the Pictet-Spengler reaction for large-scale synthesis. This includes using high-purity reagents, controlling reaction temperatures, and employing efficient purification techniques to ensure high yield and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
5-Benzyl-1-methyl-4,5,6,7-tetrahydroimidazo[4,5-c]pyridine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions can be used to modify the imidazo-pyridine ring system.
Substitution: Alkylation or acylation of the secondary amine can yield different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Alkyl or arylalkyl bromides in acetonitrile or acid chlorides in dimethoxyethane are typical reagents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce various alkylated or acylated compounds.
Applications De Recherche Scientifique
5-Benzyl-1-methyl-4,5,6,7-tetrahydroimidazo[4,5-c]pyridine has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Medicine: Explored for its potential therapeutic effects, particularly in treating diseases like periodontitis.
Industry: Utilized in the development of pharmaceuticals and other chemical products.
Mécanisme D'action
The mechanism of action of 5-Benzyl-1-methyl-4,5,6,7-tetrahydroimidazo[4,5-c]pyridine involves its interaction with specific molecular targets. For instance, it acts as an inhibitor of glutaminyl cyclase, an enzyme that plays a role in the pathogenesis of periodontitis . By inhibiting this enzyme, the compound can disrupt the bacterial processes that contribute to the disease.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 5-Benzyl-4,5,6,7-tetrahydro[1,2,3]thiadiazolo[5,4-c]pyridine
- 5-Methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine-2-carboxylic acid hydrochloride
Uniqueness
5-Benzyl-1-methyl-4,5,6,7-tetrahydroimidazo[4,5-c]pyridine is unique due to its specific imidazo-pyridine ring system and the presence of benzyl and methyl groups. These structural features contribute to its distinct biological activity and potential therapeutic applications, setting it apart from other similar compounds.
Propriétés
Formule moléculaire |
C14H17N3 |
|---|---|
Poids moléculaire |
227.30 g/mol |
Nom IUPAC |
5-benzyl-1-methyl-6,7-dihydro-4H-imidazo[4,5-c]pyridine |
InChI |
InChI=1S/C14H17N3/c1-16-11-15-13-10-17(8-7-14(13)16)9-12-5-3-2-4-6-12/h2-6,11H,7-10H2,1H3 |
Clé InChI |
GORZKCKLDALJNO-UHFFFAOYSA-N |
SMILES canonique |
CN1C=NC2=C1CCN(C2)CC3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-Ethylbenzo[d]isoxazol-5-amine](/img/structure/B12967305.png)
![(1R)-1-Phenyl-3-azabicyclo[3.1.0]hexane hydrochloride](/img/structure/B12967310.png)



![4-Chloro-2-methylthieno[3,2-d]pyrimidine-6-carbonitrile](/img/structure/B12967336.png)


![3-Amino-6,7-dihydro-5H-cyclopenta[b]pyridin-5-one](/img/structure/B12967353.png)


![Ethyl 2,5-diamino-1H-benzo[d]imidazole-7-carboxylate](/img/structure/B12967384.png)


